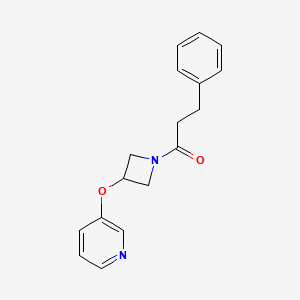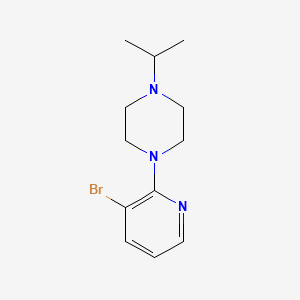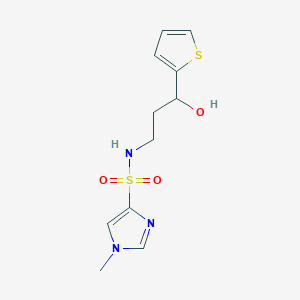
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that can be categorized within the broader class of sulfonamide derivatives. Sulfonamides are known for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects. The imidazole ring, a five-membered planar heterocycle containing two nitrogen atoms, is a common feature in many biologically active compounds and pharmaceuticals. The presence of a thiophenyl group suggests potential for increased lipophilicity and possible interactions with various biological targets.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the case of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide, the synthesis would likely involve the introduction of the imidazole ring to a suitable thiophenyl-propylamine precursor followed by sulfonation at the appropriate position on the imidazole ring. The papers provided do not directly describe the synthesis of this specific compound, but they do discuss the synthesis of related sulfonamide compounds, which often require careful control of reaction conditions to achieve the desired selectivity and yield .
Molecular Structure Analysis
The molecular structure of sulfonamides is characterized by the presence of the sulfonamide group (-SO2NH2), which is a key functional group that can engage in hydrogen bonding and other interactions. The imidazole ring in the compound provides a planar aromatic system that can participate in pi-stacking and other non-covalent interactions. The thiophenyl group adds steric bulk and contributes to the overall hydrophobic character of the molecule. The molecular structure of such compounds is often elucidated using techniques such as NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
Sulfonamides, including those with imidazole rings, can undergo various chemical reactions. They can act as ligands in coordination chemistry, form conjugates with biomolecules, and participate in enzymatic reactions. For instance, the reaction of sulfonamides with glutathione under physiological conditions can lead to detoxification of reactive intermediates, as seen with other arylamine compounds . The reactivity of the sulfonamide group can also be influenced by the substituents on the imidazole ring and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides are influenced by their molecular structure. The presence of the imidazole and thiophenyl groups can affect the compound's solubility, melting point, and stability. Sulfonamides generally have good solubility in polar solvents due to their ability to form hydrogen bonds. The lipophilicity of the compound can be modulated by the thiophenyl group, which may affect its pharmacokinetic properties. The compound's acidity and basicity are also important, as they can influence its behavior in biological systems and its interaction with enzymes and receptors .
科学的研究の応用
Microbial Metabolism and Environmental Detoxification
Microbial Degradation Pathways : Sulfonamide antibiotics, which share a functional group similarity with N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide, have been studied for their persistence in the environment and potential problems with antibiotic resistance. Research has identified unusual microbial degradation pathways initiated by ipso-hydroxylation followed by fragmentation, releasing various metabolites. This mechanism highlights a novel microbial strategy for eliminating sulfonamide compounds from the environment, which could be relevant for understanding the biodegradability and environmental impact of related sulfonamide derivatives (Ricken et al., 2013).
Medicinal Chemistry and Drug Development
Antimicrobial and Antifungal Properties : Several novel sulfonamide compounds, including those structurally related to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide, have been synthesized and evaluated for their antimicrobial activity. These studies have found significant bioactivity against a range of bacterial and fungal species, highlighting their potential as lead compounds for developing new antimicrobial agents (Hassan et al., 2021), (Azab et al., 2013).
特性
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-14-7-11(12-8-14)19(16,17)13-5-4-9(15)10-3-2-6-18-10/h2-3,6-9,13,15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKENDJLYYUPDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2520926.png)
![N-(3-piperidinopropyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2520928.png)

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)
![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)
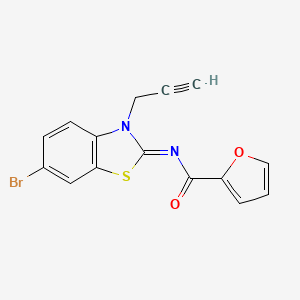
![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)
![N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2520940.png)
![2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2520941.png)
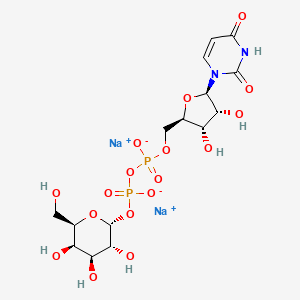
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)
